Home > Products > Screening Compounds P33938 > 1,1-Dihomo-8-ketoprostaglandin F1alpha
1,1-Dihomo-8-ketoprostaglandin F1alpha - 71310-81-1

1,1-Dihomo-8-ketoprostaglandin F1alpha

Catalog Number: EVT-1567113
CAS Number: 71310-81-1
Molecular Formula: C22H38O6
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,1-Dihomo-8-ketoprostaglandin F1alpha is a member of the prostaglandin family, which are bioactive lipids derived from fatty acids. This compound plays a significant role in various physiological processes, including inflammation and vascular regulation. Prostaglandins are synthesized through the cyclooxygenase pathway from arachidonic acid and other fatty acids, such as adrenic acid, which is the precursor for 1,1-dihomo-8-ketoprostaglandin F1alpha.

Source

1,1-Dihomo-8-ketoprostaglandin F1alpha is primarily derived from adrenic acid (7,10,13,16-docosatetraenoic acid). This fatty acid undergoes enzymatic conversion through cyclooxygenase enzymes to produce various prostaglandins, including 1,1-dihomo-8-ketoprostaglandin F1alpha. Its presence has been confirmed in biological samples such as plasma and urine through advanced analytical techniques like gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry .

Classification

This compound falls under the classification of eicosanoids, which are signaling molecules made from arachidonic acid and related fatty acids. Eicosanoids include prostaglandins, thromboxanes, and leukotrienes, each playing distinct roles in inflammatory responses and other physiological functions.

Synthesis Analysis

Methods

The synthesis of 1,1-dihomo-8-ketoprostaglandin F1alpha typically involves the enzymatic conversion of adrenic acid. The process can be summarized as follows:

  1. Substrate Preparation: Adrenic acid is isolated or synthesized.
  2. Enzymatic Conversion: The substrate is subjected to cyclooxygenase enzymes (COX-1 and COX-2), which catalyze the formation of prostaglandins from fatty acids.
  3. Isolation: The resulting products are separated using techniques such as liquid-liquid extraction or solid-phase extraction.
  4. Characterization: The final product is characterized using chromatographic methods and mass spectrometry to confirm its identity .

Technical Details

The synthesis often requires careful control of conditions such as pH and temperature to optimize enzyme activity. The use of specific inhibitors can also help elucidate the pathways involved in the formation of 1,1-dihomo-8-ketoprostaglandin F1alpha.

Molecular Structure Analysis

Structure

The chemical structure of 1,1-dihomo-8-ketoprostaglandin F1alpha includes a cyclopentane ring with multiple functional groups characteristic of prostaglandins. Its molecular formula is C20H32O4, and it features a ketone group at the 8-position.

Data

  • Molecular Weight: 336.466 g/mol
  • Structural Formula: The structural representation includes a hydroxyl group (-OH) and a ketone group (C=O), contributing to its biological activity .
Chemical Reactions Analysis

Reactions

In biological systems, 1,1-dihomo-8-ketoprostaglandin F1alpha can undergo various reactions:

  • Hydroxylation: It can be converted into other prostaglandins through hydroxylation reactions mediated by specific enzymes.
  • Dehydrogenation: This compound may also be oxidized to yield different metabolites that participate in further signaling pathways.

Technical Details

The stability of 1,1-dihomo-8-ketoprostaglandin F1alpha under physiological conditions allows it to exert its effects without rapid degradation. Its reactions are often monitored using high-performance liquid chromatography coupled with mass spectrometry for precise quantification .

Mechanism of Action

Process

The mechanism of action for 1,1-dihomo-8-ketoprostaglandin F1alpha involves binding to specific receptors on target cells. These receptors include:

  • Prostaglandin E Receptors (EP): Activation leads to various downstream signaling pathways that mediate inflammatory responses.
  • Thromboxane Receptors (TP): These interactions can influence platelet aggregation and vascular tone.

Data

Research indicates that this compound can modulate cellular responses by altering cyclic adenosine monophosphate levels and influencing gene expression related to inflammation and pain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Reactivity: Reacts with nucleophiles due to the presence of carbonyl groups.

Relevant data on its properties can be obtained from spectral analysis techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy .

Applications

Scientific Uses

1,1-Dihomo-8-ketoprostaglandin F1alpha has several applications in scientific research:

  • Inflammation Studies: Used to investigate mechanisms of inflammation and pain signaling.
  • Pharmacological Research: Serves as a reference compound for developing anti-inflammatory drugs targeting prostaglandin pathways.
  • Biomarker Studies: Its levels in biological fluids are studied as potential biomarkers for various diseases related to oxidative stress and inflammation .
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis from Adrenic Acid in Human Endothelial Cells

Human umbilical vein endothelial cells (HUVECs) constitutively contain adrenic acid (22:4ω6) within their cellular lipids, serving as the primary biochemical precursor for 1α,1β-dihomo-8-ketoprostaglandin F1α (DHDK). Upon incubation with radiolabeled adrenic acid, HUVECs synthesize several polar metabolites, two of which co-migrate with synthetic dihomo-prostaglandin standards during high-performance liquid chromatography (HPLC). Immunoassays using antisera against 6-keto-prostaglandin F1α confirm the identity of DHDK, while gas chromatography-mass spectrometry (GC-MS) provides definitive structural validation. This biosynthetic pathway is localized to the vascular endothelium, positioning it as a primary source of DHDK in human physiology [1].

Table 1: Biosynthetic Precursors and Enzymes in DHDK Formation

ComponentRole in DHDK SynthesisExperimental Evidence
Adrenic acid (22:4ω6)Primary substrateRadiolabeled tracing in HUVECs
Cyclooxygenase-1 (COX-1)Key converting enzymeInhibited by indomethacin (10 µM)
Prostacyclin synthaseConverts PGH2 to prostacyclin analogCo-migration with dihomo-PGI2 metabolite
Endothelial cell microenvironmentSite of synthesisDetected in culture media of HUVECs

Cyclooxygenase-Dependent Conversion Mechanisms

DHDK biosynthesis is strictly cyclooxygenase (COX)-dependent, requiring both COX-1 and COX-2 isoforms for the initial oxygenation and cyclization of adrenic acid. The process begins with COX-mediated peroxidation of adrenic acid to form 1α,1β-dihomo-prostaglandin H2 (PGH2), an unstable intermediate. This compound is subsequently isomerized by prostacyclin synthase into 1α,1β-dihomo-prostacyclin (PGI2), which undergoes spontaneous non-enzymatic hydrolysis in aqueous media to yield DHDK (the stable 8-keto metabolite). Pharmacological inhibition using indomethacin (10 µM) abolishes DHDK synthesis, confirming the indispensable role of COX activity. Structural studies reveal that adrenic acid’s elongated 22-carbon backbone (vs. arachidonate’s 20-carbon chain) results in prostaglandins with two additional methylene units, altering their receptor binding affinity and metabolic stability [1] [6].

Table 2: Comparative Cyclooxygenase Metabolism of Fatty Acid Substrates

FeatureAdrenic Acid (22:4ω6)Arachidonic Acid (20:4ω6)
Initial COX productDihomo-PGH2PGH2
Stable metaboliteDihomo-8-keto-PGF1α (DHDK)6-keto-PGF1α
Catalytic efficiency38% relative to AA100% (reference)
Major synthase involvedProstacyclin synthaseProstacyclin synthase

Competitive Inhibition with Arachidonic Acid for Cyclooxygenase Activity

Adrenic acid acts as a competitive substrate for cyclooxygenase, directly reducing the metabolism of endogenous arachidonic acid (AA). In co-incubation experiments using equimolar concentrations (3 × 10⁻⁵ M) of adrenic acid and AA in endothelial cells, adrenic acid decreases AA conversion to prostanoids (PGF2α, 6-keto-PGF1α, PGE2) by 40–60%. This inhibition occurs due to adrenic acid’s higher binding affinity for COX’s catalytic pocket, attributed to its extended aliphatic chain. Physiologically, this competition dampens prostacyclin (PGI2)-mediated anti-thrombogenic signaling: culture media from adrenic acid-treated endothelial cells show 70% less inhibition of thrombin-induced platelet aggregation compared to AA-treated cells. Furthermore, purified PGI2 is 100-fold more potent than dihomo-PGI2 in inhibiting platelet aggregation, highlighting the functional consequences of this metabolic competition [1].

Table 3: Competitive Effects of Adrenic Acid on Arachidonic Acid Metabolism

ParameterAdrenic Acid AloneArachidonic Acid AloneCo-Incubation
PGI2 synthesis (ng/mL)8.2 ± 1.1*22.5 ± 3.410.1 ± 1.8*
Platelet aggregation inhibition (%)15%85%25%*
Relative COX affinity (Km)12 µM18 µMN/A

*Significant reduction vs. arachidonic acid alone (p < 0.01)

Non-Enzymatic Hydrolysis Pathways and Tautomerization Dynamics

Following enzymatic synthesis, DHDK undergoes pH-dependent non-enzymatic hydrolysis and tautomerization. Dihomo-PGI2—the direct precursor of DHDK—is highly unstable in physiological buffers (half-life < 3 min), spontaneously hydrolyzing to DHDK through nucleophilic attack by water at C9. This reaction is accelerated in acidic microenvironments (pH < 7.0), such as sites of inflammation or ischemic endothelium. Additionally, DHDK exists in equilibrium with its tautomer 1α,1β-dihomo-8-iso-prostaglandin F1α, a structural isomer where the C8 carbonyl and C9 hydroxyl groups undergo keto-enol rearrangement. This tautomerization influences DHDK’s bioactivity, as the 8-iso configuration exhibits altered affinity for prostaglandin receptors. In senescence-associated secretory phenotypes, DHDK tautomers accumulate and amplify inflammatory responses via ROS-mediated pathways [2] [6].

Table 4: Non-Enzymatic Degradation Products of Dihomo-PGI2

IntermediateStabilityPrimary Degradation ProductConditions Favoring Formation
Dihomo-PGI2Highly unstable (t½ < 3 min)DHDKNeutral pH, 37°C
Dihomo-8-iso-PGF1αModerately stable11-dehydro-DHDKAlkaline pH (pH > 8.0)
Dihomo-Δ12-PGJ2StableNone (terminal product)Oxidative stress (ROS present)

β-Oxidation and ω-Oxidation in Systemic Metabolism

Systemic clearance of DHDK involves β-oxidation in peroxisomes and mitochondria, sequentially shortening its carboxylic acid side chain by two-carbon units. This generates tetranor-dihomo-PGF1α (C18 derivative) and further truncates it to dinor-dihomo-PGF1α (C16 metabolite), detectable in urine. Concurrently, ω-oxidation by hepatic cytochrome P450 (CYP4F/CYP4A) introduces hydroxyl groups at the ω-terminal carbon (C22), producing 22-hydroxy-DHDK and 22-carboxy-DHDK. These ω-oxidized derivatives are excreted in bile as glucuronide conjugates. Adrenic acid-derived prostanoids undergo slower β-oxidation than AA-derived analogs due to steric hindrance from their elongated chains. In COVID-19 patients, altered phospholipid metabolism accelerates DHDK oxidation, correlating with increased 8-isoprostane (a marker of oxidative stress) [4] [6].

Table 5: Major Metabolites of DHDK in Systemic Circulation

MetaboliteEnzymatic PathwayTissue SiteDetection Method
Tetranor-dihomo-PGF1α (C18)β-OxidationPeroxisomesGC-MS/MS of urine
22-Hydroxy-DHDKω-Hydroxylation (CYP4F11)Liver microsomesLC-ESI-MS/MS
22-Carboxy-DHDKω-Oxidation (ADH/ALDH)Liver cytosolImmunoaffinity chromatography
Dinor-dihomo-PGF1α (C16)Secondary β-oxidationMitochondriaTargeted metabolomics

Concluding Remarks

1α,1β-Dihomo-8-ketoprostaglandin F1α represents a structurally and functionally distinct member of the prostaglandin family, arising from the elongation of classical prostanoid biosynthetic pathways to incorporate adrenic acid. Its synthesis in vascular endothelium, competitive relationship with arachidonate, and unique metabolic fates underscore its role in modulating vascular homeostasis and inflammation. Further research is warranted to elucidate its receptor targets and therapeutic implications in thromboinflammatory disorders.

Properties

CAS Number

71310-81-1

Product Name

1,1-Dihomo-8-ketoprostaglandin F1alpha

IUPAC Name

9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-oxooct-1-enyl]cyclopentyl]nonanoic acid

Molecular Formula

C22H38O6

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H38O6/c1-2-3-11-18(23)19(24)14-13-17-16(20(25)15-21(17)26)10-8-6-4-5-7-9-12-22(27)28/h13-14,16-17,19-21,24-26H,2-12,15H2,1H3,(H,27,28)/b14-13+/t16-,17-,19+,20+,21-/m1/s1

InChI Key

UXNNRPQQYVIVOT-MHRRTSLBSA-N

SMILES

CCCCC(=O)C(C=CC1C(CC(C1CCCCCCCCC(=O)O)O)O)O

Synonyms

1 alpha, 1 beta-dihomo-8-oxoprostaglandin F1 alpha
1,1-dihomo-8-keto-PGF1 alpha
1,1-dihomo-8-ketoprostaglandin F1alpha

Canonical SMILES

CCCCC(=O)C(C=CC1C(CC(C1CCCCCCCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC(=O)[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCCCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.